molecular formula C16H16O3 B14194802 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one CAS No. 876069-52-2

2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B14194802
CAS No.: 876069-52-2
M. Wt: 256.30 g/mol
InChI Key: RZPYSUOLLRDSAD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce various alcohols .

Scientific Research Applications

2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

876069-52-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O3/c1-16(18,13-8-10-14(19-2)11-9-13)15(17)12-6-4-3-5-7-12/h3-11,18H,1-2H3

InChI Key

RZPYSUOLLRDSAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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